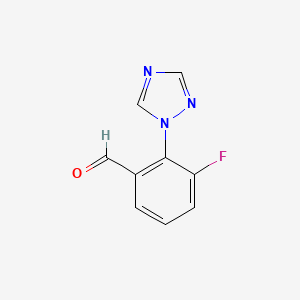

3-Fluoro-2-(1H-1,2,4-triazol-1-YL)benzaldehyde

Description

Properties

Molecular Formula |

C9H6FN3O |

|---|---|

Molecular Weight |

191.16 g/mol |

IUPAC Name |

3-fluoro-2-(1,2,4-triazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C9H6FN3O/c10-8-3-1-2-7(4-14)9(8)13-6-11-5-12-13/h1-6H |

InChI Key |

TWCZYOJXSUEOCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N2C=NC=N2)C=O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution

A common approach involves introducing the 1,2,4-triazole moiety via nucleophilic displacement of a halogen or other leaving group on fluorinated benzaldehyde precursors. For example:

Cyclocondensation Reactions

Triazole rings can be formed in situ via cyclization of hydrazides or thiosemicarbazides. For instance:

Click Chemistry

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed for regioselective triazole formation. A representative pathway:

- Step 1 : Synthesis of 3-fluoro-2-azidobenzaldehyde.

- Step 2 : Reaction with propargyl alcohol derivatives under Cu(I) catalysis.

Experimental Procedures and Data

Example Protocol from Analogous Systems

The synthesis of 3-fluoro-2-[1-(toluene-4-sulfonyl)-1H-1,2,3-triazol-4-ylmethoxy]benzaldehyde (a structurally related compound) illustrates key steps:

| Step | Reaction Conditions | Yield | Key Observations |

|---|---|---|---|

| 1 | Propargylation of 3-fluoro-2-hydroxybenzaldehyde with propargyl bromide (NaH/DMF, 0°C → rt) | 87% | Regioselective O-propargylation confirmed by $$ ^1H $$ NMR. |

| 2 | CuTc-catalyzed azide-alkyne cycloaddition with tosyl azide (toluene, rt) | 79% | Single regioisomer (1,4-disubstituted triazole) isolated via silica chromatography. |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for triazole formation (e.g., from 8 h to 4–6 min).

Structural and Mechanistic Insights

- Regioselectivity : The 1,2,4-triazole group preferentially occupies the ortho position relative to the aldehyde due to steric and electronic effects.

- Crystallography : Dihedral angles between the triazole ring and fluorobenzene moiety typically range from 15° to 66°, influencing molecular planarity.

Challenges and Optimization

- Low Yields : Competing side reactions (e.g., over-alkylation) in propargylation steps often necessitate careful stoichiometric control.

- Purification : Silica gel chromatography is critical for isolating pure aldehyde intermediates.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 3-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzoic acid.

Reduction: 3-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Biological Activity

3-Fluoro-2-(1H-1,2,4-triazol-1-YL)benzaldehyde is a compound that belongs to the class of triazole derivatives. This article delves into its biological activities, highlighting its pharmacological potential and mechanisms of action based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C8H6F N3O

- Molecular Weight : 179.15 g/mol

- CAS Number : Not specified in the data but can be derived from its structure.

The presence of the triazole ring and a fluorine atom in its structure contributes to its unique biological properties.

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. Research has shown that derivatives of triazoles exhibit significant antifungal activity against various pathogens. For instance:

- A study indicated that triazole compounds, including those with similar structures to this compound, demonstrated potent antifungal effects against Candida albicans and other fungal strains. The minimum inhibitory concentration (MIC) values were notably low, suggesting high efficacy compared to standard antifungals like fluconazole .

Antibacterial Activity

In addition to antifungal properties, triazole derivatives have also shown antibacterial activity. For example:

- Compounds structurally related to this compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. One study reported MIC values as low as 1–8 μg/mL against strains such as Staphylococcus aureus and Escherichia coli, indicating their potential as effective antibacterial agents .

Anticancer Potential

Recent investigations into the anticancer properties of triazole derivatives have revealed promising results:

- Triazole compounds have been implicated in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific oncogenic pathways. For instance, certain triazole derivatives have shown significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the micromolar range .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Triazoles often act as enzyme inhibitors by binding to active sites or allosteric sites on target enzymes involved in fungal cell wall synthesis or bacterial metabolism.

- Receptor Interaction : These compounds may interact with various receptors in human cells, leading to altered signaling pathways that affect cell growth and survival.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies and Research Findings

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The position of the triazole group (2-, 3-, or 4-) significantly impacts molecular polarity and intermolecular interactions. For example, 4-(1H-1,2,4-triazol-1-yl)benzaldehyde exhibits a higher melting point (148.5–149.5°C) compared to its 3-substituted analog (115°C), likely due to enhanced crystallinity from symmetrical packing .

- Fluorine vs.

Research Findings and Data Highlights

Physicochemical Data

- 3-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde :

Commercial Availability and Pricing

- The compound is available from suppliers in China, the US, India, and Germany, with prices contingent on order volume (e.g., 1g batches priced at ~JP¥10,700 for non-fluorinated analogs) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde?

- Methodological Answer : A common approach involves condensation reactions between fluorinated benzaldehyde derivatives and 1,2,4-triazole precursors. For example, substituted benzaldehydes can react with triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Optimization may include varying molar ratios (e.g., 1:1 stoichiometry) or reaction duration (e.g., 4 hours under reflux) to improve yields.

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and purity. Infrared (IR) spectroscopy identifies functional groups like the aldehyde (C=O stretch ~1700 cm⁻¹). Complementary techniques include High-Resolution Mass Spectrometry (HRMS) for molecular weight validation and elemental analysis to verify stoichiometry .

Q. How can researchers purify this compound effectively?

- Methodological Answer : Column chromatography using silica gel with ethyl acetate/methanol (25:1 v/v) and 0.25% triethylamine as eluent effectively separates impurities. Pre-chromatography treatment with scavengers like Si-Trisamine (2 equiv) can remove residual acids or bases .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

- Methodological Answer : Contradictions may arise from tautomerism or solvent effects. Compare experimental data with computational predictions (DFT calculations) or crystallographic data (e.g., X-ray diffraction) to confirm structural assignments. For example, crystallography can resolve ambiguities in triazole ring orientation . Elemental analysis (C, H, N) should align with theoretical values within ±0.4% to validate purity .

Q. What strategies optimize low-yield condensation reactions involving fluorinated benzaldehydes?

- Methodological Answer : Use polar aprotic solvents (e.g., DMF) to enhance solubility or microwave-assisted synthesis to accelerate reaction kinetics. Catalytic systems like p-toluenesulfonic acid (PTSA) or molecular sieves can improve triazole coupling efficiency. Monitor reaction progress via TLC or in-situ IR to identify bottlenecks .

Q. How can impurities (e.g., Fluconazole-related compounds) be detected and quantified?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) or Liquid Chromatography-Mass Spectrometry (LC-MS) can identify trace impurities. Reference standards (e.g., Fluconazole Impurity B, CAS 871550-15-1) enable precise quantification. Method validation should include linearity (R² > 0.99) and recovery tests (95–105%) .

Q. What computational methods predict the biological activity of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model interactions with target proteins (e.g., fungal CYP51 for antifungal activity). Use crystallographic protein structures (PDB IDs) to simulate binding poses. QSAR models incorporating electronic (HOMO/LUMO) and steric descriptors (logP) further refine activity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.